Fmoc-L-Allylglycine
Overview
Description
Fmoc-L-Allylglycine, also known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid, is a derivative of the amino acid glycine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an allyl group attached to the alpha carbon. This compound is widely used in peptide synthesis due to its unique structural properties .
Synthetic Routes and Reaction Conditions:
Synthesis of L-Allylglycine: The synthesis begins with the reaction of L-glycine with allyl bromide, resulting in the formation of L-allylglycine.
Fmoc Protection: The Fmoc protecting group is introduced by reacting L-allylglycine with N-hydroxybutyrimide ester (Fmoc-OSu).
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: The compound can be reduced at the allyl group to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
- The major products formed from these reactions include epoxides, saturated derivatives, and substituted glycine derivatives .
Chemistry:
- This compound is extensively used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of complex peptides and proteins .
Biology:
- In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into peptide sequences .
Medicine:
- It has potential applications in drug discovery and development, particularly in the design of peptide-based therapeutics .
Industry:
Mechanism of Action
The mechanism of action of Fmoc-L-Allylglycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyl group allows for selective modifications, such as metathesis reactions, which can be used to introduce additional functional groups or to cyclize peptides . The compound’s unique structure enables the formation of carba-analogs of disulfide-bridged peptides by replacing cysteine residues .
Comparison with Similar Compounds
Fmoc-L-Phenylglycine: Similar to Fmoc-L-Allylglycine but with a phenyl group instead of an allyl group.
Fmoc-L-4-Hydroxyphenylglycine: Contains a hydroxyphenyl group, offering different reactivity and applications.
Fmoc-L-3,5-Dihydroxyphenylglycine: Features two hydroxy groups on the phenyl ring, providing unique properties for peptide synthesis.
Uniqueness:
- This compound is unique due to its allyl group, which allows for selective modifications and the formation of carba-analogs of disulfide-bridged peptides. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370318 | |
Record name | Fmoc-L-Allylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146549-21-5 | |
Record name | Fmoc-L-Allylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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